Atrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020112 |

Source

|

| Record name | Atrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Atrazine is a white crystalline solid. Melting point 173-175 °C. Sinks in water. A selective herbicide used for season-long weed control in a variety of crops., Colorless or white, odorless, crystalline powder. [herbicide]; [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless or white, odorless, crystalline powder., Colorless or white, odorless, crystalline powder. [herbicide] |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Atrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Atrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ATRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/300 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Atrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 205 °C/101 kPa, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Atrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ATRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/300 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Atrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 33.0 mg/L at 25 °C, In water, 34.7 mg/L at 26 °C, 183 g/kg DMSO; 52 g/kg chloroform; 28 g/kg ethyl acetate; 18 g/kg methanol; 12 g/kg diethyl ether; 0.36 g/kg pentane, 0.0347 mg/mL at 26 °C, Solubility in water, g/100ml at 25 °C: (none), 0.003% |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Atrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Atrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (est) (USCG, 1999) - Denser than water; will sink, 1.23 g/cu cm at 22 °C, Relative density (water = 1): 1.2, 1.19 |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Atrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ATRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/300 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Atrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

3e-07 mmHg at 68 °F (NTP, 1992), 0.0000003 [mmHg], 2.89X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.0000003 mmHg |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Atrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Atrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ATRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/300 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Atrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless powder, Colorless or white, crystalline powder | |

CAS No. |

1912-24-9 |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Atrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | atrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Atrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJA9M5H4IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Atrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ATRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/300 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

347 to 351 °F (NTP, 1992), 177.0 °C, 173 °C, 173-177 °C, 340 °F |

Source

|

| Record name | ATRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8300 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Atrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ATRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0099 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ATRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/300 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Atrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0043.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Atrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a triazine herbicide, has been a cornerstone of weed management in agriculture for decades.[1] Its efficacy in controlling broadleaf and grassy weeds has contributed significantly to crop yields, particularly in corn and sugarcane.[1] However, its widespread use has also led to concerns regarding its environmental fate and potential toxicological effects, making a thorough understanding of its chemical and physical properties paramount for researchers, environmental scientists, and professionals in drug development who may study its metabolic pathways and potential off-target effects. This technical guide provides a detailed overview of the chemical structure and key physical properties of atrazine, supplemented with standardized experimental protocols and visual representations to facilitate a comprehensive understanding.

Chemical Structure of Atrazine

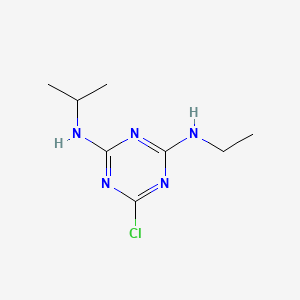

Atrazine is a synthetic compound belonging to the triazine class of herbicides. Its chemical structure is characterized by a 1,3,5-triazine (B166579) ring substituted with a chlorine atom at the 2-position, an ethylamino group at the 4-position, and an isopropylamino group at the 6-position.[2]

IUPAC Name: 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine Molecular Formula: C₈H₁₄ClN₅[3] CAS Number: 1912-24-9[3]

Caption: Chemical structure of Atrazine (C₈H₁₄ClN₅).

Physical Properties of Atrazine

The physical properties of a chemical are crucial in determining its environmental distribution, bioavailability, and potential for human exposure. The following table summarizes the key physical properties of atrazine.

| Property | Value | Reference |

| Molecular Weight | 215.68 g/mol | [4] |

| Appearance | White, odorless crystalline solid | [1][5] |

| Melting Point | 173-175 °C | [5] |

| Boiling Point | Decomposes at 200 °C | [1][4] |

| Water Solubility | 33 mg/L at 25 °C | [4] |

| Vapor Pressure | 3.0 x 10⁻⁷ mmHg at 20 °C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 2.61 | |

| pKa | 1.68 |

Experimental Protocols for Determination of Physical Properties

The accurate determination of physical properties is essential for regulatory assessment and scientific research. The following sections outline the standardized methodologies for measuring the key physical properties of atrazine, primarily based on the OECD Guidelines for the Testing of Chemicals.

Melting Point Determination

The melting point of atrazine is determined using standard methods such as the capillary tube method. A small, powdered sample of atrazine is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance is observed to melt is recorded as the melting point.

Boiling Point Determination

As atrazine decomposes at its boiling point, the determination of a precise boiling point is not feasible.[1][4] The decomposition temperature is typically determined by thermogravimetric analysis (TGA), where the sample is heated at a constant rate, and the temperature at which significant mass loss occurs is recorded.

Water Solubility

The water solubility of atrazine can be determined using the flask method. A supersaturated solution of atrazine in deionized water is prepared and allowed to equilibrate at a constant temperature (e.g., 25 °C) with continuous stirring. After equilibration, the solution is filtered to remove undissolved solid, and the concentration of atrazine in the aqueous phase is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[6][7][8]

Vapor Pressure Measurement

The vapor pressure of atrazine, a critical parameter for assessing its volatility, can be measured using the gas saturation method. A stream of inert gas is passed over a sample of atrazine at a known, constant temperature and flow rate. The amount of atrazine that volatilizes and is carried by the gas stream is trapped and quantified. The vapor pressure is then calculated from the amount of substance transported and the volume of gas passed.

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is a key parameter in predicting its environmental fate and bioaccumulation potential. The shake-flask method is a common technique for its determination.[9][10] Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of atrazine is then added to this two-phase system, and the mixture is shaken until equilibrium is reached. The concentration of atrazine in both the n-octanol and water phases is then measured, and the Kow is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For atrazine, which is a weak base, the pKa of its conjugate acid is determined. This can be accomplished through methods such as spectrophotometry or potentiometric titration. In a spectrophotometric titration, the UV-Visible absorbance of an atrazine solution is measured at various pH values. The pKa is then determined from the inflection point of the absorbance versus pH curve.[11]

Analytical Workflow for Atrazine Determination

The detection and quantification of atrazine in environmental and biological samples are crucial for monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for this purpose.[12][13][14]

Caption: General workflow for atrazine analysis using GC-MS.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and physical properties of atrazine. The presented data, summarized in a clear tabular format, and the detailed experimental protocols based on internationally recognized guidelines, offer valuable resources for scientists and researchers. The inclusion of visual representations of the chemical structure and a common analytical workflow aims to enhance comprehension and practical application of this knowledge in various scientific disciplines. A thorough grasp of these fundamental characteristics is essential for ongoing research into the environmental behavior, toxicological profile, and potential remediation strategies related to atrazine.

References

- 1. Atrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Atrazine [webbook.nist.gov]

- 4. NCCOS | Data Collection [products.coastalscience.noaa.gov]

- 5. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rc.usf.edu [rc.usf.edu]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]

- 13. epa.gov [epa.gov]

- 14. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrazine's Mechanism of Action as a Photosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrazine, a widely utilized triazine herbicide, exerts its phytotoxic effects by potently inhibiting photosynthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning atrazine's inhibitory action on Photosystem II (PSII). It details the herbicide's interaction with the D1 protein, the consequential disruption of the photosynthetic electron transport chain, and the resulting physiological damage to susceptible plants. This document also presents quantitative data on atrazine's efficacy, outlines key experimental protocols for its study, and provides visual representations of the core biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Photosystem II

Atrazine's primary mode of action is the targeted inhibition of the photosynthetic electron transport chain within the chloroplasts of plants[1][2][3]. Specifically, it disrupts the function of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes responsible for water oxidation and plastoquinone (B1678516) reduction[4][5][6].

The herbicide acts as a competitive inhibitor, binding to the Q_B binding site on the D1 protein, a core subunit of the PSII reaction center[1][2][4][5][7]. This binding pocket is normally occupied by plastoquinone (PQ), the mobile electron carrier that accepts electrons from the primary quinone acceptor, Q_A[4][7]. By occupying the Q_B site, atrazine physically blocks the binding of plastoquinone, thereby halting the flow of electrons from Q_A to PQ[1][3][4][8].

This blockage of the electron transport chain has several immediate and downstream consequences:

-

Inhibition of ATP and NADPH Synthesis: The interruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH, another essential product of the light-dependent reactions, is also halted[1][3][4].

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer leads to an over-reduction of the preceding electron carriers. This results in the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen, which are types of reactive oxygen species (ROS)[3][9][10].

-

Oxidative Damage: The accumulation of ROS leads to significant oxidative stress within the chloroplast, causing damage to lipids, proteins, and pigments, ultimately leading to cellular damage and plant death[4][9][10].

Signaling Pathway of Photosynthetic Electron Transport and Atrazine Inhibition

The following diagram illustrates the normal flow of electrons in Photosystem II and the point of inhibition by atrazine.

Caption: Atrazine competitively binds to the Q_B site on the D1 protein of PSII, blocking electron transfer to the plastoquinone pool.

Quantitative Data on Atrazine Inhibition

The inhibitory effect of atrazine on photosynthesis can be quantified through various parameters. The following tables summarize key quantitative data from published studies.

Table 1: Photosynthetic Inhibition by Atrazine in Submerged Macrophytes [11]

| Plant Species | I1 (µg/L) | I50 (µg/L) |

| Potamogeton perfoliatus | ~20 | ~95 |

| Ruppia maritima | ~20 | ~95 |

| Myriophyllum spicatum | ~20 | ~95 |

| Zannichellia palustris | ~20 | ~95 |

| Average | 20 | 95 |

| I1: Concentration causing 1% inhibition of photosynthesis. I50: Concentration causing 50% inhibition of photosynthesis. |

Table 2: Effect of Atrazine on Growth of Chlamydomonas reinhardtii [12]

| Atrazine Concentration (µM) | Growth Inhibition after 48h (%) | Growth Inhibition after 96h (%) |

| 0.1 | Not significant | Not significant |

| 0.25 | Significant | Significant |

| 0.5 | Significant | Significant |

| 1.0 | Significant | Significant |

| 2.0 | Drastic Inhibition | Drastic Inhibition |

| IC50 for growth was determined to be 0.20 µM after 48h and 0.27 µM after 96h. |

Table 3: Atrazine Concentrations Used in Experimental Studies

| Study Focus | Organism | Atrazine Concentration(s) | Reference |

| Photosynthetic Inhibition | Submerged Vascular Plants | 20 µg/L (I1), 95 µg/L (I50) | [11] |

| Growth Inhibition | Chlamydomonas reinhardtii | 0.1, 0.25, 0.5, 1, 2 µM | [12] |

| Chlorophyll Fluorescence | Foxtail Millet | 2.5, 12.5, 22.5, 32.5 mg/kg soil | [9] |

| Oxidative Stress | Phaeodactylum tricornutum | >100 µg/L | [13] |

| Leaf Fluorescence Assay | Perennial Warm-season Grasses | 10⁻⁵, 10⁻⁶, 10⁻⁷ M | [14][15] |

Experimental Protocols

Characterizing the inhibitory action of atrazine on photosynthesis involves several key experimental techniques. Detailed methodologies for these assays are provided below.

Chlorophyll Fluorescence Measurement

This non-invasive technique is used to assess the efficiency of Photosystem II and detect stress induced by herbicides like atrazine. The principle is that when electron transport is blocked, excess light energy absorbed by chlorophyll is dissipated as fluorescence[16][17].

Experimental Workflow: Chlorophyll Fluorescence Assay

Caption: Workflow for assessing atrazine-induced stress using chlorophyll fluorescence.

Detailed Protocol:

-

Plant Material: Excise leaf discs from control and atrazine-treated plants or use intact leaves[16].

-

Dark Adaptation: Place the leaf samples in complete darkness for a period of 15-30 minutes to ensure all reaction centers are open.

-

Treatment: For in vitro assays, float leaf discs on solutions containing a range of atrazine concentrations (e.g., 10⁻⁷ to 10⁻⁵ M) or a control solution[14][15]. For in vivo studies, plants are treated with atrazine beforehand[9].

-

Measurement:

-

Measure the minimal fluorescence level (Fo) by applying a weak, non-actinic measuring light.

-

Apply a short, intense pulse of saturating light to close all PSII reaction centers and measure the maximal fluorescence level (Fm).

-

-

Calculation: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm. A decrease in Fv/Fm indicates stress and inhibition of PSII.

-

Analysis: Compare the Fv/Fm values of atrazine-treated samples to control samples to quantify the inhibitory effect.

Oxygen Evolution Assay

This method directly measures the rate of photosynthetic oxygen production, which is a direct consequence of water splitting at PSII. Inhibition of PSII by atrazine leads to a decrease in the rate of oxygen evolution.

Experimental Workflow: Oxygen Evolution Assay

Caption: Workflow for measuring the effect of atrazine on photosynthetic oxygen evolution.

Detailed Protocol:

-

Biological Material: Isolate intact chloroplasts from plant tissue or use a suspension of photosynthetic microorganisms like Chlamydomonas reinhardtii[18].

-

Assay Setup:

-

Calibrate a Clark-type oxygen electrode or a similar oxygen sensor.

-

Add the chloroplast or algal suspension to the temperature-controlled reaction chamber of the oxygen electrode.

-

-

Treatment: Inject known concentrations of atrazine into the chamber and allow for a short incubation period.

-

Measurement:

-

Illuminate the sample with a light source of known intensity to initiate photosynthesis.

-

Record the change in oxygen concentration over time.

-

-

Calculation: The rate of oxygen evolution is calculated from the slope of the oxygen concentration curve.

-

Analysis: Plot the rate of oxygen evolution as a function of atrazine concentration to determine the I50 value.

Radiolabeled Atrazine Binding Assay

This assay directly measures the binding of atrazine to its target site in PSII. It utilizes atrazine that has been labeled with a radioactive isotope (e.g., ¹⁴C or ³H).

Experimental Workflow: Radiolabeled Atrazine Binding Assay

Caption: Workflow for a radiolabeled atrazine binding assay to characterize its interaction with thylakoid membranes.

Detailed Protocol:

-

Membrane Preparation: Isolate thylakoid membranes from chloroplasts.

-

Incubation:

-

Incubate the thylakoid membranes with various concentrations of radiolabeled atrazine.

-

In parallel, a set of samples is incubated with the radiolabeled atrazine plus a large excess of unlabeled atrazine to determine non-specific binding.

-

-

Separation: Separate the thylakoid membranes (with bound atrazine) from the incubation medium (containing free atrazine) by rapid filtration through a glass fiber filter or by centrifugation[19][20].

-

Washing: Quickly wash the filters or pellets with ice-cold buffer to remove any remaining unbound radiolabeled atrazine.

-

Quantification: Measure the amount of radioactivity retained on the filters or in the pellets using a scintillation counter.

-

Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd), which reflects the binding affinity, and the maximum number of binding sites (Bmax).

-

Conclusion

Atrazine's efficacy as a herbicide is directly attributable to its specific and high-affinity binding to the Q_B site on the D1 protein of Photosystem II. This interaction initiates a cascade of events, beginning with the blockade of electron transport and culminating in oxidative damage and plant death. The experimental protocols detailed in this guide provide robust methods for quantifying the inhibitory effects of atrazine and for studying the molecular interactions at its target site. A thorough understanding of this mechanism is crucial for the development of new herbicides and for assessing the environmental impact of existing compounds.

References

- 1. scbt.com [scbt.com]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brainly.com [brainly.com]

- 9. The Growth, physiological and biochemical response of foxtail millet to atrazine herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential patterns of reactive oxygen species and antioxidative mechanisms during atrazine injury and sucrose-induced tolerance in Arabidopsis thaliana plantlets [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Effects of atrazine on photosynthesis and defense response and the underlying mechanisms in Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. repository.arizona.edu [repository.arizona.edu]

- 16. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]

- 17. Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection - ProQuest [proquest.com]

- 18. Carbon black nanoparticles to sense algae oxygen evolution for herbicides detection: Atrazine as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

atrazine environmental fate and transport in soil and water

An In-depth Technical Guide to the Environmental Fate and Transport of Atrazine in Soil and Water

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective triazine herbicide used extensively for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][2][3] Its widespread use, combined with its chemical properties, has led to its frequent detection in soil, surface water, and groundwater, raising concerns about its environmental impact.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, persistence, and transport mechanisms of atrazine in terrestrial and aquatic environments, intended for researchers and environmental scientists.

Physicochemical Properties of Atrazine

The environmental behavior of atrazine is fundamentally governed by its physical and chemical properties. It is a colorless, crystalline solid with moderate aqueous solubility and a tendency to persist in the environment.[3][5] These characteristics influence its mobility and fate in soil and water systems.[6]

Table 1: Physicochemical Properties of Atrazine

| Property | Value | References |

| Chemical Formula | C₈H₁₄ClN₅ | [7] |

| Molecular Weight | 215.69 g/mol | [7] |

| Appearance | Colorless solid/powder | [3] |

| Water Solubility | 33 mg/L (at 22-25 °C) | [8][9][10] |

| Melting Point | 175 °C | [3][8] |

| Boiling Point | 200 °C (decomposes) | [3] |

| Vapor Pressure | 3.0 x 10⁻⁷ mmHg (at 20 °C) | N/A |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.61 - 2.75 | [6] |

| pKa (Acid Dissociation Constant) | 1.7 | [8] |

Environmental Fate: Degradation and Persistence

The fate of atrazine in the environment is determined by a combination of biotic and abiotic degradation processes, which dictate its overall persistence.

Degradation Pathways

Atrazine degradation proceeds through several key pathways, primarily microbial N-dealkylation and chemical hydrolysis.[11][12] The s-triazine ring itself is stable, but some microorganisms are capable of cleaving it.[13]

-

Microbial (Biotic) Degradation : This is the principal mechanism for atrazine dissipation in soils.[14] The primary pathways are:

-

N-Dealkylation : Microorganisms remove the ethyl and isopropyl side chains, forming metabolites such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA).[11][14][15] These metabolites are generally more mobile than the parent atrazine compound.[11]

-

Dechlorination-Hydrolysis : The chlorine atom at the C-2 position is replaced by a hydroxyl group, forming hydroxyatrazine.[11][14] This reaction is catalyzed by the enzyme atrazine chlorohydrolase (encoded by the atzA gene) found in certain bacteria.[2] Hydroxyatrazine is less mobile and less phytotoxic than atrazine.[11][12]

-

Ring Cleavage : Some specialized bacteria can utilize atrazine as a sole source of carbon and nitrogen, leading to the complete mineralization of the s-triazine ring to ammonia (B1221849) and carbon dioxide.[13][14] This process involves a series of enzymatic steps following initial hydrolysis.[3]

-

-

Chemical (Abiotic) Degradation :

-

Hydrolysis : This is a slow process in water but is significantly catalyzed by soil surfaces, particularly at low pH.[11] It results in the formation of hydroxyatrazine.

-

Photolysis : Direct photodegradation of atrazine in soil or water is generally not a significant dissipation pathway.[15] However, in the atmosphere, vapor-phase atrazine can be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 14 hours.[15][16]

-

Environmental Persistence

Atrazine is considered moderately to highly persistent in the environment. Its half-life varies significantly depending on environmental conditions such as soil type, pH, temperature, moisture, and microbial activity.[2][15][16]

Table 2: Environmental Persistence (Half-life) of Atrazine

| Environment | Typical Half-Life (t½) | Conditions & Notes | References |

| Surface Soil | 14 - 109 days (Median ~60 days) | Varies greatly with soil type, pH, moisture, and temperature. Can persist for up to 4 years in some cases. | [1][3][15][16][17] |

| Subsurface Soil | Can be years | Lower microbial activity and cooler temperatures lead to much slower degradation. | [1] |

| Water (Surface) | 60 - 190 days | Slow biodegradation. Photolysis half-life in sunlit water is ~168 days. | [10][15][16][18] |

| Water (Anaerobic) | ~578 days | Degradation is very slow in the absence of oxygen. | [16] |

| Groundwater | Very Persistent (can be decades) | Little to no biodegradation observed under typical anaerobic aquifer conditions. | [1][4][15] |

| Atmosphere | ~14 hours | Rapid degradation by hydroxyl radicals. | [15][16] |

Environmental Transport: Sorption, Leaching, and Runoff

The movement of atrazine from its application site is a major cause of widespread environmental contamination. Transport is primarily mediated by its interaction with soil particles and its movement with water through leaching and surface runoff.

Sorption and Desorption in Soil

Sorption—the binding of atrazine to soil particles—is a critical process that controls its availability for degradation, plant uptake, and transport.[11][19]

-

Mechanisms : Atrazine adsorption is primarily attributed to reactions with soil organic matter and clay surfaces, involving mechanisms like hydrogen bonding.[20]

-

Influencing Factors :

-

Soil Organic Matter : This is the single most important factor. Sorption increases significantly with higher organic carbon content.[11][19]

-

Soil pH : Sorption increases as pH decreases.[11][21] At lower pH, the atrazine molecule can become protonated, increasing its affinity for negatively charged soil colloids.

-

Clay Content : Soils with higher clay content tend to adsorb more atrazine, though this effect is often secondary to organic matter.[20]

-

-

Sorption Coefficients : The tendency of atrazine to sorb to soil is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). A low Koc value indicates that atrazine does not bind strongly to soil and has a higher potential for mobility.[22]

Table 3: Soil Sorption Coefficients for Atrazine

| Coefficient | Typical Value Range | Interpretation | References |

| Kd (Soil-Water Partition Coefficient) | 0.48 - 3.26 L/kg | Highly variable depending on soil properties. | [9][21][23] |

| Koc (Organic Carbon Partition Coefficient) | ~100 - 160 L/kg | Indicates modest affinity for organic carbon, classifying it as a mobile pesticide. | [9][18][22] |

Leaching and Groundwater Contamination

Due to its moderate solubility and relatively weak sorption to soil, atrazine has a high potential to leach through the soil profile and contaminate groundwater.[5][16] This process is exacerbated by:

-

Preferential Flow : Rapid water movement through macropores (e.g., root channels, cracks) can carry atrazine deep into the soil profile, bypassing the more biologically active topsoil where degradation would occur.[11]

-

Soil Type : Leaching is more pronounced in sandy soils with low organic matter compared to clay or loam soils.[15]

-

Colloid-Facilitated Transport : Atrazine can adsorb to mobile colloidal particles, which are then transported through preferential flow paths into groundwater.[24]

Surface Runoff

Atrazine is frequently lost from agricultural fields via surface runoff, leading to the contamination of adjacent rivers, streams, and lakes.[15] The magnitude of runoff loss is influenced by:

-

Rainfall Timing and Intensity : The greatest losses occur when a high-intensity rainfall event happens shortly after herbicide application.[25][26][27] A gentle rain can move atrazine into the soil, reducing the amount available for subsequent runoff.[25]

-

Soil Moisture : Runoff begins sooner on wet soils, increasing the potential for atrazine loss compared to dry soils where more initial infiltration occurs.[25][26]

-

Tillage Practices : Conservation tillage and no-till systems can reduce sediment-bound atrazine loss by minimizing soil erosion, but may not always reduce atrazine loss in the water phase of runoff.[25]

Key Experimental Protocols

Accurate assessment of atrazine's environmental fate and transport relies on robust analytical methodologies.

Sample Extraction and Analysis

The standard approach involves extracting atrazine from an environmental matrix (soil or water) followed by quantification using chromatography.

-

Extraction from Water : Solid Phase Extraction (SPE) using C18 cartridges is a common and effective method for extracting and concentrating atrazine from water samples.[28]

-

Extraction from Soil : Several methods are used, including:

-

Mechanical Shaking : Shaking the soil sample with a solvent mixture (e.g., methanol:water) for an extended period (e.g., 1 hour).[28][29]

-

Sonication : Using ultrasonic waves to enhance extraction with a solvent like acetonitrile:water.[28][29]

-

Dispersive Solid Phase Extraction (dSPE) : A cleanup technique often used in "QuEChERS" style methods.[30]

-

-

Analysis and Quantification :

-

Gas Chromatography (GC) : A highly sensitive and specific technique, often coupled with detectors like a Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD).[29][31]

-

High-Performance Liquid Chromatography (HPLC) : Also widely used, typically with a UV or diode array detector.[31][32]

-

Enzyme-Linked Immunosorbent Assay (ELISA) : A rapid and cost-effective screening method, suitable for field use, with sensitivity comparable to GC for many applications.[29][31]

-

Determination of Sorption Coefficients (Kd/Koc)

The batch equilibrium method is the standard protocol for determining the sorption characteristics of atrazine in soil.[8][21]

Protocol Steps:

-

Preparation : Prepare a stock solution of atrazine in a background electrolyte solution (e.g., 0.01 M CaCl₂). A series of dilutions are made from this stock.

-

Equilibration : A known mass of soil is placed in a centrifuge tube with a known volume of one of the atrazine solutions.

-

Shaking : The tubes are shaken for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium between the adsorbed and solution phases.

-

Separation : The tubes are centrifuged at high speed to separate the soil from the solution.

-

Analysis : The supernatant is carefully removed and analyzed for the equilibrium concentration of atrazine (Cₑ) using HPLC or another suitable method.

-

Calculation : The amount of atrazine adsorbed to the soil (Cₛ) is calculated by the difference between the initial and equilibrium concentrations. The Kd value is the slope of the linear plot of Cₛ versus Cₑ. The Koc is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Conclusion

Atrazine's environmental behavior is a complex interplay of its inherent chemical properties and diverse environmental factors. Its moderate persistence, particularly in subsurface environments, and its high mobility in soil contribute to its frequent detection in ground and surface waters. The primary degradation mechanisms involve microbial dealkylation and hydrolysis, while transport is dominated by leaching and surface runoff, processes that are highly sensitive to soil type, organic matter content, pH, and rainfall patterns. Understanding these interconnected pathways is essential for developing effective management strategies to mitigate the environmental risks associated with atrazine use.

References

- 1. assets.nationbuilder.com [assets.nationbuilder.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Atrazine - Wikipedia [en.wikipedia.org]

- 4. Still present after all these years: persistence plus potential toxicity raise questions about the use of atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atrazine (Ref: G 30027) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Adsorption mechanisms of atrazine isolated and mixed with glyphosate formulations in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. extension.umd.edu [extension.umd.edu]

- 10. Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water [mdpi.com]

- 11. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation and mineralization of atrazine by a soil bacterial isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Atrazine Fact Sheet [npic.orst.edu]

- 17. researchgate.net [researchgate.net]

- 18. ojs.wiserpub.com [ojs.wiserpub.com]

- 19. researchgate.net [researchgate.net]

- 20. "Kinetics and Mechanisms of Atrazine Adsorption and Desorption in Soils" by V. P. Evangelou, W. W. Witt et al. [uknowledge.uky.edu]

- 21. researchgate.net [researchgate.net]

- 22. Factors Affecting the Occurrence and Distribution of Pesticides in the Yakima River Basin, Washington, 2000 [pubs.usgs.gov]

- 23. researchgate.net [researchgate.net]

- 24. Atrazine adsorption and colloid-facilitated transport through the unsaturated zone [pubs.usgs.gov]

- 25. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]

- 26. mnkjournals.com [mnkjournals.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cabidigitallibrary.org [cabidigitallibrary.org]

- 31. atsdr.cdc.gov [atsdr.cdc.gov]

- 32. ars.usda.gov [ars.usda.gov]

Microbial Degradation of Atrazine: A Technical Guide to Environmental Bioremediation Pathways

Executive Summary

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) has been a widely utilized herbicide for broadleaf and grassy weed control in agriculture. However, its persistence in soil and water environments has raised significant environmental concerns. Microbial degradation has emerged as a primary and environmentally sound mechanism for the dissipation of atrazine. This technical guide provides an in-depth overview of the core microbial degradation pathways of atrazine, focusing on the key enzymes, genetic determinants, and metabolic intermediates. Detailed experimental protocols for the isolation of atrazine-degrading microbes, quantification of atrazine and its metabolites, and enzymatic assays are provided. Furthermore, quantitative data on degradation kinetics are systematically presented, and the central metabolic pathways are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals working on the bioremediation of atrazine-contaminated sites.

Introduction

The s-triazine herbicide atrazine has been extensively used worldwide, leading to its frequent detection in soil and water resources.[1] Microbial metabolism is the principal route for the complete and safe degradation of atrazine in the environment.[2] Numerous microorganisms, including bacteria and fungi, have been isolated and characterized for their ability to utilize atrazine as a source of carbon and/or nitrogen.[2][3] The most well-characterized atrazine degradation pathway occurs in Pseudomonas sp. strain ADP, which can mineralize atrazine to carbon dioxide and ammonia.[4][5] This guide will focus on the enzymatic and genetic basis of the primary hydrolytic degradation pathway and also discuss alternative degradation routes.

Core Microbial Degradation Pathways

The microbial degradation of atrazine primarily proceeds through a hydrolytic pathway that results in the sequential removal of the chlorine atom and the ethyl and isopropyl side chains, followed by the cleavage of the triazine ring.[1][5] An alternative, though less common, pathway involves the N-dealkylation of the side chains prior to dechlorination.[6][7]

The Hydrolytic Pathway (The atz Gene Cassette)

The most extensively studied pathway for atrazine mineralization is encoded by a series of genes, often found on a catabolic plasmid (e.g., pADP-1 in Pseudomonas sp. ADP), collectively known as the atz genes (atzA, atzB, atzC, atzD, atzE, and atzF).[8] This pathway converts atrazine to cyanuric acid, which is then further metabolized.[1] In some Gram-positive bacteria, the initial dechlorination step is catalyzed by the TrzN enzyme instead of AtzA.[9]

The key enzymatic steps are:

-

Dechlorination: The initial and rate-limiting step is the hydrolytic dechlorination of atrazine to hydroxyatrazine, a non-phytotoxic intermediate. This reaction is catalyzed by atrazine chlorohydrolase (AtzA) or triazine hydrolase (TrzN) .[10]

-

N-Dealkylation (Ethylamine removal): Hydroxyatrazine is then subjected to hydrolysis by hydroxyatrazine ethylaminohydrolase (AtzB) , which removes the ethylamino group to form N-isopropylammelide.[10]

-

N-Dealkylation (Isopropylamine removal): The subsequent step is catalyzed by N-isopropylammelide isopropylaminohydrolase (AtzC) , which removes the isopropylamino group, yielding cyanuric acid.[10]

-

Ring Cleavage and Mineralization: Cyanuric acid is further degraded into CO2 and NH3 through the sequential action of cyanuric acid amidohydrolase (AtzD) , biuret hydrolase (AtzE) , and allophanate hydrolase (AtzF) .[8]

Figure 1: The primary hydrolytic degradation pathway of atrazine.

N-Dealkylation Pathway

Some microorganisms can initiate atrazine degradation by removing the N-alkyl side chains before dechlorination.[6] This pathway leads to the formation of chlorinated intermediates such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA).[7] These intermediates can then be further degraded, often by entering the main hydrolytic pathway after dechlorination.[6]

Figure 2: Alternative N-dealkylation pathway for atrazine degradation.

Data Presentation: Atrazine Degradation Kinetics

The efficiency of microbial atrazine degradation is influenced by various environmental factors and the specific microbial species or strain involved. The following tables summarize quantitative data from various studies.

Table 1: Degradation Rates of Atrazine by Different Bacterial Strains

| Bacterial Strain | Initial Atrazine Conc. (mg/L) | Conditions (pH, Temp °C) | Degradation Rate / Time to Complete Degradation | Reference |

| Pseudomonas sp. ADP | 100 | - | 9 x 10^9 cells/mL degraded 100 ppm in 90 min | [8] |

| Arthrobacter sp. ST11 | ~397 (1.85 mmol/L) | 7.0, 25 | 68% degradation in 48 h | [6] |

| Paenarthrobacter ureafaciens ZY | 100 | 7.0, 30 | Complete degradation in 8 h | [11] |

| Solibacillus sp. D2 | 10, 20, 50 | 7.0, 30 | Complete degradation in 12 h | [12] |

| Solibacillus sp. D2 | 100 | 7.0, 30 | Complete degradation in 24 h | [12] |

| Arthrobacter sp. C2 | 100 | 9.0, - | Complete degradation in 72 h | [12] |

| Bacillus sp. D6 | 10, 20 | 5.0-7.0, 20-30 | >90% degradation in 36 h | [12] |

| Arthrobacter sp. D17 | 10, 20 | 5.0-7.0, 20-30 | ~73% degradation in 36 h | [12] |

Table 2: Kinetic Parameters of Key Atrazine Degrading Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| AtzA | Pseudomonas sp. ADP | Atrazine | 149 | 11 | 2.6 mmol/min/mg | [13] |

| AtzB | Pseudomonas sp. ADP | Hydroxyatrazine | 20 | 3 | - | [3][6] |

| AtzC | Pseudomonas sp. ADP | N-isopropylammelide | 406 | 13.3 | - | [2][9] |

| AtzC | Leucobacter triazinivorans JW-1 | N-isopropylammelide | 811 | - | 28.19 mmol/min/mg | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of atrazine biodegradation.

Isolation of Atrazine-Degrading Bacteria by Enrichment Culture